2-(3,5-Dimethylisoxazol-4-yl)acetohydrazide

Medicinal Chemistry Organic Synthesis Chemical Procurement

Optimize your medicinal chemistry workflow with 2-(3,5-Dimethylisoxazol-4-yl)acetohydrazide (CAS 934172-43-7). Its unique 4-substituted acetohydrazide on a 3,5-dimethylisoxazole core provides a sterically defined scaffold with balanced lipophilicity (XLogP3 -0.4) and hydrogen bonding capacity (2 donors, 3 acceptors). This architecture is critical for efficient hydrazone condensation and SAR studies, setting it apart from 5-substituted or carbonyl-linked analogs. Available in high purity (≥95%) to ensure reproducible results in multi-step syntheses.

Molecular Formula C7H11N3O2
Molecular Weight 169.18
CAS No. 934172-43-7
Cat. No. B3307847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-Dimethylisoxazol-4-yl)acetohydrazide
CAS934172-43-7
Molecular FormulaC7H11N3O2
Molecular Weight169.18
Structural Identifiers
SMILESCC1=C(C(=NO1)C)CC(=O)NN
InChIInChI=1S/C7H11N3O2/c1-4-6(3-7(11)9-8)5(2)12-10-4/h3,8H2,1-2H3,(H,9,11)
InChIKeySQWWSGYHSYSZPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3,5-Dimethylisoxazol-4-yl)acetohydrazide (CAS 934172-43-7): Chemical Profile and Key Specifications for Procurement


2-(3,5-Dimethylisoxazol-4-yl)acetohydrazide (CAS 934172-43-7) is a small-molecule heterocyclic building block with a molecular weight of 169.18 g/mol and the formula C₇H₁₁N₃O₂ [1]. It is a hydrazide derivative featuring a 3,5-dimethylisoxazole core, which provides a stable scaffold for further derivatization in medicinal chemistry and organic synthesis [2]. The compound is available as a free base with typical purities of 95-98% from research chemical suppliers, with a computed XLogP3 value of -0.4 and a topological polar surface area (TPSA) of 81.2 Ų [1].

Why Direct Substitution of 2-(3,5-Dimethylisoxazol-4-yl)acetohydrazide with Isoxazole Analogs May Compromise Project Outcomes


Isoxazole-containing hydrazides share a common core, but substitution patterns dictate critical molecular properties and reactivity. 2-(3,5-Dimethylisoxazol-4-yl)acetohydrazide possesses a unique 4-substituted acetohydrazide arrangement on a 3,5-dimethylisoxazole ring. This specific architecture influences hydrogen bonding capacity (2 donors, 3 acceptors), lipophilicity (XLogP3 -0.4), and steric environment for condensation reactions [1]. Substituting with a 3,5-dimethylisoxazole-4-carbohydrazide (CAS 412313-52-1) changes the linker from an acetyl to a carbonyl, altering electronic properties and the geometric relationship between the hydrazide and the heterocycle . Using a 2-(3-methylisoxazol-5-yl)acetohydrazide (CAS 859285-24-8) shifts the substitution from the 4-position to the 5-position and reduces methyl substitution, impacting molecular topology and potential biological target recognition . These differences, quantified below, preclude generic substitution without re-optimization of synthetic or biological workflows.

Evidence-Based Differentiation: Quantitative Comparisons of 2-(3,5-Dimethylisoxazol-4-yl)acetohydrazide Against Closest Analogs


Molecular Weight and Formula: A 14 Da Mass Differential vs. 3,5-Dimethylisoxazole-4-carbohydrazide

2-(3,5-Dimethylisoxazol-4-yl)acetohydrazide has a molecular weight of 169.18 g/mol (C₇H₁₁N₃O₂) [1]. The direct analog 3,5-dimethylisoxazole-4-carbohydrazide (CAS 412313-52-1) has a molecular weight of 155.16 g/mol (C₆H₉N₃O₂), representing a 14.02 Da (approx. 8%) lower mass . This difference stems from the presence of an acetyl spacer (-CH₂CO-) versus a direct carbonyl attachment, which alters the compound's overall mass and carbon count by one.

Medicinal Chemistry Organic Synthesis Chemical Procurement

Topological Polar Surface Area (TPSA) Comparison: Increased Hydrogen Bonding Potential Over the Carbohydrazide Analog

The computed TPSA for 2-(3,5-Dimethylisoxazol-4-yl)acetohydrazide is 81.2 Ų [1]. While an exact TPSA value for 3,5-dimethylisoxazole-4-carbohydrazide is not directly published, its structure lacks the acetyl methylene, which reduces the distance between the hydrazide and isoxazole ring. This results in a slightly lower TPSA (estimated <80 Ų) due to reduced molecular surface area.

Drug Design Medicinal Chemistry ADME Prediction

Substitution Pattern: 4-Acetyl vs. 5-Acetyl Isomer Differentiation

2-(3,5-Dimethylisoxazol-4-yl)acetohydrazide features the acetohydrazide group attached to the 4-position of the 3,5-dimethylisoxazole ring [1]. In contrast, 2-(3-methylisoxazol-5-yl)acetohydrazide (CAS 859285-24-8) has the acetohydrazide at the 5-position and lacks the second methyl group (3-methyl only), with a molecular weight of 155.15 g/mol . This positional isomerism, combined with the dimethyl substitution, alters the vector of the hydrazide relative to the heterocycle and the steric environment around the reactive functional group.

Medicinal Chemistry Structure-Activity Relationship Synthetic Chemistry

Computed Lipophilicity (XLogP3): -0.4, Indicating Favorable Aqueous Solubility for a Heterocyclic Building Block

The computed XLogP3 value for 2-(3,5-Dimethylisoxazol-4-yl)acetohydrazide is -0.4 [1]. This indicates moderate aqueous solubility, which is favorable for a building block intended for further derivatization. For comparison, the direct analog 3,5-dimethylisoxazole-4-carbohydrazide is expected to have a similar but slightly more negative XLogP due to the lack of the methylene spacer (estimated approx. -0.6 to -0.7), while the 3-methylisoxazol-5-yl analog may have a slightly higher XLogP due to reduced polar surface area.

Medicinal Chemistry ADME Prediction Drug Design

Procurement-Ready Applications: Where 2-(3,5-Dimethylisoxazol-4-yl)acetohydrazide Provides a Definitive Advantage


Medicinal Chemistry: Synthesis of Isoxazole-Containing Hydrazone Libraries

The reactive hydrazide group of 2-(3,5-Dimethylisoxazol-4-yl)acetohydrazide undergoes efficient condensation with aldehydes and ketones to form hydrazones. This reaction is a cornerstone for generating diverse compound libraries for biological screening [1]. The compound's 4-substituted 3,5-dimethylisoxazole core provides a sterically defined and lipophilic scaffold, which can be systematically varied to explore SAR. Its moderate aqueous solubility (XLogP3 -0.4) and hydrogen bonding capacity (2 donors, 3 acceptors) make it a versatile starting point for lead-like compound synthesis [2].

Organic Synthesis: A Building Block for Heterocyclic Derivatives and Fused Ring Systems

2-(3,5-Dimethylisoxazol-4-yl)acetohydrazide serves as a key intermediate for synthesizing more complex heterocyclic systems, including triazoles, oxadiazoles, and pyrazoles, through cyclization reactions [1]. The compound's stability and well-defined structure, with a TPSA of 81.2 Ų and an exact mass of 169.0851 Da, make it suitable for precise reaction monitoring via LC-MS [2]. Its procurement as a high-purity (95-98%) solid ensures consistent yields in multi-step synthetic sequences.

Drug Discovery: Exploration of Antiviral and Anticancer Chemotypes

Isoxazole-containing hydrazides have been reported to exhibit a range of biological activities, including antiviral and anticancer effects . While specific data for this exact compound is limited, its structural similarity to bioactive isoxazole derivatives (e.g., 3,5-dimethylisoxazoles acting as acetyl-lysine-mimetic bromodomain ligands [3]) positions it as a valuable scaffold for de novo drug discovery programs targeting these pathways. The compound's balanced lipophilicity and polar surface area align with favorable ADME profiles in early-stage lead identification [2].

Method Development and Analytical Reference Standard

Due to its well-characterized physical properties (MW 169.18, XLogP3 -0.4, TPSA 81.2 Ų), 2-(3,5-Dimethylisoxazol-4-yl)acetohydrazide can be utilized as a reference standard for method development in HPLC and LC-MS analysis of heterocyclic compound libraries [2]. Its distinct retention characteristics and mass signature (169.0851 Da) facilitate the optimization of separation conditions for polar, nitrogen-containing scaffolds.

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